molecular formula C18H19FN2O5S B5317196 4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide

4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide

Katalognummer B5317196
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: WVYYPZKYUOTGQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide, also known as GW 501516 or Endurobol, is a synthetic drug that has been extensively studied for its potential use in the treatment of various diseases. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been found to have beneficial effects on lipid and glucose metabolism, as well as on endurance performance.

Wirkmechanismus

4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide 501516 works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, as well as in mitochondrial biogenesis and oxidative metabolism. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, as well as an increase in mitochondrial biogenesis and oxidative metabolism. This results in an improvement in lipid and glucose metabolism, as well as an increase in endurance performance.
Biochemical and Physiological Effects:
This compound 501516 has been found to have beneficial effects on lipid and glucose metabolism, as well as on endurance performance. In animal studies, it has been shown to increase fatty acid oxidation and improve insulin sensitivity. It has also been found to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. In human studies, it has been found to increase endurance performance and improve lipid and glucose metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide 501516 has several advantages for lab experiments. It has a high affinity for PPARδ and is highly selective, which means that it does not interact with other receptors in the body. It is also stable and can be easily administered to animals or humans. However, there are also some limitations to its use. It has been found to cause cancer in animal studies, although this has not been observed in human studies. It is also a banned substance in sports due to its performance-enhancing effects.

Zukünftige Richtungen

There are several future directions for research on 4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide 501516. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Another area of interest is its potential use in the treatment of cardiovascular diseases. There is also interest in its potential use as a performance-enhancing drug, although this is controversial due to its banned status in sports. Further research is needed to fully understand the benefits and risks of this compound 501516.

Synthesemethoden

4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide 501516 was first synthesized in 1992 by a team of researchers at GlaxoSmithKline (GSK) as part of a program to develop PPARδ agonists. The synthesis method involves the reaction of 4-fluorobenzylamine with 2-methoxy-5-(4-morpholinylsulfonyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a reductive amination reaction with benzaldehyde to yield this compound 501516.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide 501516 has been extensively studied for its potential use in the treatment of various diseases such as obesity, diabetes, and cardiovascular diseases. It has been found to have beneficial effects on lipid and glucose metabolism, as well as on endurance performance. In animal studies, this compound 501516 has been shown to increase fatty acid oxidation and improve insulin sensitivity. It has also been found to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.

Eigenschaften

IUPAC Name

4-fluoro-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-25-17-7-6-15(27(23,24)21-8-10-26-11-9-21)12-16(17)20-18(22)13-2-4-14(19)5-3-13/h2-7,12H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYYPZKYUOTGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.